molecular formula C9H13N5O2 B1478828 5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097956-69-7

5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1478828
CAS RN: 2097956-69-7
M. Wt: 223.23 g/mol
InChI Key: MCVCKCQMNLFOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a complex organic molecule. It contains a pyrrolo[3,4-c]pyridine ring, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The “5-(2-azidoethyl)” part suggests that an azidoethyl group is attached to the 5-position of this bicyclic structure.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolo[3,4-c]pyridine core would likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The azide group is known to be quite reactive and could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the azide group could make the compound potentially explosive .

Scientific Research Applications

Cancer Therapeutics

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The abnormal activation of FGFR signaling pathways is associated with the progression of various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine, which is structurally related to the compound , have shown potent inhibitory activity against FGFR1, 2, and 3. These derivatives can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy .

Molecular Design

Lead Compound Optimization: The low molecular weight and potent activity of related pyrrolopyridine derivatives make them appealing lead compounds for drug development. The azidoethyl group in the compound could be used for click chemistry, potentially aiding in the rapid synthesis of diverse derivatives for optimization studies .

Biochemical Research

Signal Transduction Pathway Studies: The FGF–FGFR axis is involved in organ development, cell proliferation, migration, angiogenesis, and other processes. By acting as an FGFR inhibitor, the compound could be used to study these signal transduction pathways in a controlled manner, providing insights into cellular mechanisms .

Chemical Synthesis

Novel Synthetic Routes: The compound’s structure suggests potential for novel synthetic routes involving cyclocondensation reactions. These methods could be explored to create new classes of compounds with varied biological activities .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The azide group in this compound could make it potentially hazardous. Azides are known to be explosive and should be handled with care .

properties

IUPAC Name

5-(2-azidoethyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c10-13-11-2-4-14-3-1-6-7(5-14)9(16)12-8(6)15/h6-7H,1-5H2,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVCKCQMNLFOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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